molecular formula C20H26N2O B3025697 trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide CAS No. 67579-80-0

trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide

Cat. No. B3025697
CAS RN: 67579-80-0
M. Wt: 310.4 g/mol
InChI Key: YRZZSLYUFWBIIK-RTBURBONSA-N
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Description

Trans-N,N-Dimethylcyclohexane-1,2-diamine is a ligand used to promote N-alkenylation and N-alkylation reactions of amides . It has an empirical formula of C8H18N2 and a molecular weight of 142.24 .


Synthesis Analysis

While specific synthesis methods for “trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide” were not found, trans-1,2-Diaminocyclohexane, a similar compound, has been used in the synthesis of macrocyclic [3+3] hexa Schiff base by condensation with aliphatic dialdehydes .


Molecular Structure Analysis

The SMILES string for trans-N,N-Dimethylcyclohexane-1,2-diamine is CN [C@@H]1CCCC [C@H]1NC .


Chemical Reactions Analysis

Trans-N,N-Dimethylcyclohexane-1,2-diamine can be used as a ligand in the synthesis of various products via copper-catalyzed C-N coupling reactions. These products include vinylsulfoximines obtained from NH sulfoximes and vinyl bromides, N-arylpyridones obtained via reaction between 2-substituted pyridines and aryl halides, and N-aryl amines obtained via reaction between amines and aryl iodides/aryl bromides .


Physical And Chemical Properties Analysis

The physical and chemical properties of trans-N,N-Dimethylcyclohexane-1,2-diamine include a refractive index of 1.472, a boiling point of 78-80°C at 18 mmHg, and a density of 0.902 g/mL at 25°C .

Scientific Research Applications

Biological Activity and Pharmacology

Research into the biological activity and pharmacological applications of compounds structurally related to trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide reveals significant findings. For instance, compounds with similar structures have been evaluated for their anti-cancer properties. In one study, the DNA-binding capabilities of a series of compounds, including those with modifications to the nitrogen substituent, were examined for their role in antitumor activity. The study highlighted the importance of the nitrogen substituent in enhancing tumor tissue retention, suggesting potential therapeutic applications in cancer treatment (Lukka et al., 2012).

Neuropharmacological Studies

In neuropharmacology, compounds structurally related to trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide have been explored for their potential therapeutic effects. A study investigated the effects of certain compounds on experimental models of psychosis in mice, revealing that specific derivatives reduced depressive-like behaviors. This suggests a potential avenue for developing new treatments for schizophrenia and associated depressive symptoms (Moghaddam et al., 2013).

Oncology and Pharmacokinetics

In oncology research, the metabolism and pharmacokinetics of compounds similar to trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide have been studied to understand their behavior in biological systems. For example, the metabolism of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), a compound with a similar structure, was examined in cancer patients, revealing insights into its biotransformation and potential detoxication mechanisms, which are crucial for its pharmacological efficacy and safety profile (Schofield et al., 1999).

Neurotrophic Effects

Further research into compounds related to trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide has explored their neurotrophic effects. A study focused on phenylbutenoid dimers isolated from Zingiber purpureum demonstrated significant neurotrophic activities, including neurite sprouting in PC12 cells and enhanced hippocampal neurogenesis in experimental models. This indicates potential applications in treating neurological disorders and promoting brain health (Matsui et al., 2012).

Safety And Hazards

Trans-N,N-Dimethylcyclohexane-1,2-diamine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Corr. 1B. It has hazard statements H302 - H314 and precautionary statements P270 - P280 - P301 + P312 - P301 + P330 + P331 - P303 + P361 + P353 - P305 + P351 + P338 .

Future Directions

While specific future directions for “trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide” are not available, trans-1,2-Diaminocyclohexane, a similar compound, is widely used as a ligand in coordination chemistry and organocatalysis .

properties

IUPAC Name

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylnaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-21(2)18-10-6-7-11-19(18)22(3)20(23)17-13-12-15-8-4-5-9-16(15)14-17/h4-5,8-9,12-14,18-19H,6-7,10-11H2,1-3H3/t18-,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZZSLYUFWBIIK-RTBURBONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342836
Record name rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methylnaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide

CAS RN

67579-80-0
Record name rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methylnaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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